1H and 13C NMR spectral data for 5-Chloro-1-(4-iodophenyl)-1-oxopentane
1H and 13C NMR spectral data for 5-Chloro-1-(4-iodophenyl)-1-oxopentane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-1-(4-iodophenyl)-1-oxopentane
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust scientific inquiry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 5-Chloro-1-(4-iodophenyl)-1-oxopentane, a compound of interest in synthetic chemistry and potential pharmaceutical development.
Introduction: The Role of NMR in Structural Verification
5-Chloro-1-(4-iodophenyl)-1-oxopentane is a halogenated ketone with a distinct molecular framework. The presence of two different halogen atoms (chlorine and iodine) at separate locations within the molecule, combined with an aromatic ring and a carbonyl group, gives rise to a unique and informative NMR spectrum. Understanding this spectrum is critical for confirming the compound's identity, assessing its purity, and providing a foundation for further chemical modifications and biological testing. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation based on established principles of chemical shifts, coupling constants, and substituent effects.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Chloro-1-(4-iodophenyl)-1-oxopentane is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the iodine atom, and the chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.80 | Doublet | 8.5 | 2H |
| H-3', H-5' | 7.70 | Doublet | 8.5 | 2H |
| H-2 | 2.95 | Triplet | 7.2 | 2H |
| H-4 | 3.60 | Triplet | 6.8 | 2H |
| H-3 | 1.85 | Quintet | 7.0 | 2H |
Disclaimer: The predicted values are based on the analysis of similar chemical structures and established NMR principles. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum
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Aromatic Region (7.70 - 7.80 ppm): The para-substituted iodophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are expected to be deshielded and resonate at a lower field (around 7.80 ppm) compared to the protons meta to the carbonyl group (H-3', H-5', around 7.70 ppm). The large coupling constant (J ≈ 8.5 Hz) is typical for ortho-coupling in aromatic systems.
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Aliphatic Region (1.85 - 3.60 ppm):
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H-2 (2.95 ppm): These protons are adjacent to the carbonyl group, which exerts a significant deshielding effect, shifting them downfield to approximately 2.95 ppm. The signal is expected to be a triplet due to coupling with the neighboring H-3 protons.
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H-4 (3.60 ppm): The protons on the carbon bearing the chlorine atom (C-4) are deshielded by the electronegative chlorine, resulting in a downfield shift to around 3.60 ppm. This signal will appear as a triplet due to coupling with the H-3 protons.
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H-3 (1.85 ppm): These methylene protons are situated between two electron-withdrawing groups (the carbonyl and the chlorine), but their direct influence is less pronounced. They are coupled to both H-2 and H-4 protons, and the signal is expected to be a quintet (or a multiplet) around 1.85 ppm.
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Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | 198.5 |
| C-1' | 136.0 |
| C-2', C-6' | 129.5 |
| C-3', C-5' | 131.0 |
| C-4' | 101.5 |
| C-2 | 38.0 |
| C-3 | 27.5 |
| C-4 | 44.5 |
Disclaimer: The predicted values are based on the analysis of similar chemical structures and established NMR principles. Actual experimental values may vary slightly.
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbon (198.5 ppm): The carbonyl carbon (C-1) is highly deshielded and is expected to resonate at a very low field, typically around 198.5 ppm.
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Aromatic Carbons (101.5 - 136.0 ppm):
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C-1' (136.0 ppm): The quaternary carbon attached to the carbonyl group is expected at approximately 136.0 ppm.
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C-2', C-6' (129.5 ppm): The carbons ortho to the carbonyl group will appear around 129.5 ppm.
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C-3', C-5' (131.0 ppm): The carbons meta to the carbonyl group are shifted slightly downfield due to the influence of the iodine atom, appearing around 131.0 ppm.
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C-4' (101.5 ppm): The carbon atom directly bonded to the iodine (C-4') is significantly shielded due to the "heavy atom effect" and is expected to resonate at a higher field, around 101.5 ppm.
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Aliphatic Carbons (27.5 - 44.5 ppm):
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C-2 (38.0 ppm): The carbon adjacent to the carbonyl group is deshielded and will appear around 38.0 ppm.
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C-3 (27.5 ppm): This methylene carbon is the most shielded of the aliphatic carbons, with an expected chemical shift of about 27.5 ppm.
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C-4 (44.5 ppm): The carbon atom bonded to the chlorine is deshielded and is expected to resonate around 44.5 ppm.
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Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for 5-Chloro-1-(4-iodophenyl)-1-oxopentane, the following experimental protocol is recommended:
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Sample Preparation:
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Weigh approximately 10-20 mg of the purified compound.
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Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer the solution to a 5 mm NMR tube.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tune and shim the probe to ensure a homogeneous magnetic field.
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Lock the spectrometer to the deuterium signal of the CDCl₃.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
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Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).
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Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
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Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
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Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
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Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).
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Acquisition Time: An acquisition time of 1-2 seconds is typical.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the slower relaxation of quaternary carbons.
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Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities and coupling constants in the ¹H NMR spectrum and the chemical shifts in both the ¹H and ¹³C NMR spectra to assign the signals to the respective nuclei in the molecule.
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Visualizing Molecular Connectivity
The following diagram illustrates the structure of 5-Chloro-1-(4-iodophenyl)-1-oxopentane with the numbering used for NMR assignments.
Caption: Molecular structure of 5-Chloro-1-(4-iodophenyl)-1-oxopentane.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural confirmation of 5-Chloro-1-(4-iodophenyl)-1-oxopentane. The predicted chemical shifts, coupling constants, and multiplicities provide a clear spectral roadmap for researchers working with this compound. By following the outlined experimental protocol, scientists can acquire high-quality NMR data, ensuring the integrity and reliability of their research findings in drug discovery and development. The combination of predictive analysis and robust experimental methodology empowers researchers to confidently characterize their synthesized molecules.

